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2,2-dimethyl-4-phenylbut-3-enenitrile

Catalog No.
S13043780
CAS No.
192928-71-5
M.F
C12H13N
M. Wt
171.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-dimethyl-4-phenylbut-3-enenitrile

CAS Number

192928-71-5

Product Name

2,2-dimethyl-4-phenylbut-3-enenitrile

IUPAC Name

2,2-dimethyl-4-phenylbut-3-enenitrile

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

InChI

InChI=1S/C12H13N/c1-12(2,10-13)9-8-11-6-4-3-5-7-11/h3-9H,1-2H3

InChI Key

SDRBCKKWZLLTJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=CC1=CC=CC=C1)C#N

2,2-Dimethyl-4-phenylbut-3-enenitrile is an organic compound characterized by a unique structure that features a double bond, a nitrile group, and a phenyl substituent. Its molecular formula is C13H15NC_{13}H_{15}N, and it has a molecular weight of approximately 199.27 g/mol. This compound belongs to the class of alkenes and is notable for its potential applications in organic synthesis and pharmaceuticals due to its reactive functional groups.

, including:

  • Electrophilic Additions: The double bond in the molecule can react with electrophiles to form more complex structures.
  • Nucleophilic Substitutions: The nitrile group can be substituted by nucleophiles under appropriate conditions.
  • Reduction Reactions: The nitrile group can be reduced to form primary amines or aldehydes, depending on the reducing agent used.

Common reagents for these reactions include lithium aluminum hydride for reduction and various acids for electrophilic additions.

The synthesis of 2,2-dimethyl-4-phenylbut-3-enenitrile can be achieved through several methods:

  • Aromatic Substitution Method: This involves the reaction of an aromatic compound with a suitable alkene in the presence of a catalyst, often using radical initiators like azobisisobutyronitrile (AIBN) under controlled conditions .
  • Michael Addition: A Michael addition reaction can be utilized where a suitable nucleophile adds to the double bond of an α,β-unsaturated carbonyl compound followed by subsequent reactions to introduce the nitrile group.
  • Rearrangement Reactions: Certain rearrangement reactions may also yield this compound from precursors containing similar functional groups.

2,2-Dimethyl-4-phenylbut-3-enenitrile has potential applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Due to its structural characteristics, it may lead to the development of new drugs targeting various diseases.
  • Material Science: This compound may also find applications in polymer chemistry due to its reactive functional groups.

Interaction studies involving 2,2-dimethyl-4-phenylbut-3-enenitrile focus on its reactivity with other chemical species. For example, studies might explore how it interacts with biological macromolecules or other small molecules in drug design contexts. Understanding these interactions is crucial for predicting its behavior in biological systems and optimizing its use in medicinal chemistry.

Several compounds share structural similarities with 2,2-dimethyl-4-phenylbut-3-enenitrile. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-PhenylbutyronitrileContains a phenyl group but lacks dimethyl substitutionLess sterically hindered compared to 2,2-dimethyl variant
2-Methyl-4-phenylnitrileSimilar nitrile functionality but differs in substitution patternLacks additional methyl group at position 2
Ethyl 2,2-dimethylbutanoateSimilar ester structure but lacks the phenyl groupPrimarily an ester rather than a nitrile
3-Methylbenzyl cyanideContains a cyanide group but differs in alkyl substitutionDifferent positioning of functional groups

Uniqueness: The uniqueness of 2,2-dimethyl-4-phenylbut-3-enenitrile lies in its combination of a double bond, a phenyl group, and a nitrile functionality. This specific arrangement provides distinct chemical reactivity and potential for diverse applications across various fields such as pharmaceuticals and materials science.

XLogP3

3.2

Hydrogen Bond Acceptor Count

1

Exact Mass

171.104799419 g/mol

Monoisotopic Mass

171.104799419 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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